AZ-23
Übersicht
Beschreibung
AZ-23 is a potent and selective tyrosine kinase (Trk) inhibitor having potential for therapeutic utility in neuroblastoma and multiple other cancers.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
AZ-23 wurde als ein neuartiger, potenter und selektiver Trk-Kinase-Inhibitor identifiziert. Es hat in in vivo-Studien Wirksamkeit bei der TrkA-Kinase-Inhibition nach oraler Verabreichung in einem TrkA-gesteuerten Allograft-Modell und signifikante Hemmung des Tumorwachstums in einem Trk-exprimierenden Xenograft-Modell des Neuroblastoms gezeigt .
Hemmung des Neurotrophin-Signalwegs
Die Verbindung wurde auf ihre Fähigkeit getestet, die NGF-induzierte TrkA-Phosphorylierung unter Serum-Bedingungen zu hemmen, was ihr Potenzial als gleichwirksamer Inhibitor aller drei Trk-Rezeptorisoformen in Zellen aufzeigt .
Behandlung von metastasierendem Knochenkrebs-Schmerz
This compound wurde als Teil einer Strategie vorgeschlagen, um die Nerven-Krebs-Kreuzkommunikation zur Behandlung von metastasierendem Knochenkrebs-Schmerz zu blockieren, wobei Mg/Al-geschichtete Doppelhydroxid-Nanoschalen verwendet werden, die mit this compound beladen und mit Alendronat dekoriert sind .
Wirkmechanismus
Target of Action
AZ-23, also known as 2,4-Pyrimidinediamine, 5-chloro-N2-((1S)-1-(5-fluoro-2-pyridinyl)ethyl)-N4-(5-(1-methylethoxy)-1H-pyrazol-3-yl)-, is a potent and selective inhibitor of the Tropomyosin-related kinases (TrkA, TrkB, and TrkC) . These kinases are receptor tyrosine kinases that, along with their ligands, the neurotrophins, are involved in neuronal cell growth, development, and survival .
Mode of Action
This compound is an ATP-competitive inhibitor . It inhibits Trk kinase activity in cells at low nanomolar concentrations . Specifically, it inhibits ATR with an in vitro enzyme IC 50 of 0.001µM and inhibition of ATR substrate CHK1 Ser345 phosphorylation in cells at IC 50 of 0.074µM .
Biochemical Pathways
The Trk-neurotrophin pathway may play a role in tumorigenesis through oncogenic fusions, mutations, and autocrine signaling . This compound inhibits the Trk kinase pathway, leading to changes in S-phase accumulation, impairment of cell cycle progression, and increases in pan-nuclear γH2AX DNA damage/replication stress markers .
Pharmacokinetics
This compound is orally bioavailable . It shows in vivo TrkA kinase inhibition and efficacy in mice following oral administration . .
Result of Action
This compound inhibits the proliferation of solid and haematological cell lines . It shows significant tumor growth inhibition in a Trk-expressing xenograft model of neuroblastoma .
Biologische Aktivität
AZ-23 is a novel compound characterized primarily for its potent and selective inhibition of tropomyosin receptor kinases (Trk), particularly TrkA. This compound has garnered attention in cancer research due to its potential therapeutic applications, especially in neuroblastoma and other malignancies driven by Trk signaling pathways.
Chemical and Pharmacological Profile
This compound is classified as a selective Trk kinase inhibitor. It was identified through a series of preclinical studies that assessed its efficacy and selectivity compared to other compounds. The compound demonstrated significant inhibition of Trk kinase activity at low nanomolar concentrations in vitro, showcasing its potential as an effective therapeutic agent for conditions associated with aberrant Trk signaling.
Property | Value |
---|---|
Molecular Weight | 439.5 g/mol |
Chemical Formula | C₂₁H₂₃N₅O₃S |
Solubility | Soluble in DMSO and ethanol |
Selectivity | Highly selective for TrkA |
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits TrkA phosphorylation, leading to reduced cell proliferation in neuroblastoma cell lines. The compound's selectivity was superior to previous Trk inhibitors, minimizing off-target effects on other kinases.
- Mechanism of Action : this compound binds to the ATP-binding site of the TrkA receptor, preventing the phosphorylation cascade necessary for downstream signaling involved in cell survival and proliferation.
In Vivo Efficacy
This compound has been tested in various animal models, including mouse xenograft models of neuroblastoma:
- Tumor Growth Inhibition : In a study involving mice with TrkA-driven allografts, this compound administration led to significant tumor growth inhibition compared to control groups.
- Pharmacokinetics : Following oral administration, this compound showed favorable pharmacokinetic properties with adequate bioavailability and distribution to tumor tissues.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- Neuroblastoma Model : A study demonstrated that this compound significantly reduced tumor size in mice with neuroblastoma xenografts, indicating its potential as a therapeutic agent for this aggressive cancer type .
- Selectivity Assessment : Comparative studies indicated that this compound exhibited over 100-fold selectivity for TrkA over other receptor tyrosine kinases, which is crucial for minimizing side effects associated with non-selective inhibitors .
- Combination Therapies : Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor burden .
Eigenschaften
IUPAC Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKEEFIPBQIMD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3=CC(=NN3)OC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238635 | |
Record name | AZ-23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915720-21-7 | |
Record name | AZ-23 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915720217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-23 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-23 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/009OMI967N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.